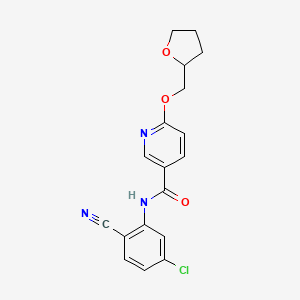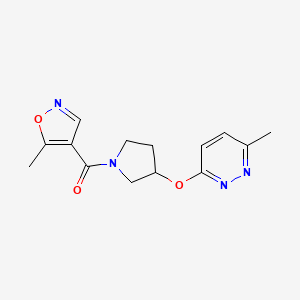![molecular formula C18H15N3O2S B2878463 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide CAS No. 2415563-75-4](/img/structure/B2878463.png)
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide, also known as MBX-8025, is a novel compound that has been extensively studied in recent years. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which is a member of the nuclear receptor superfamily. PPARδ plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Therefore, MBX-8025 has the potential to be a therapeutic agent for various metabolic disorders, including dyslipidemia, insulin resistance, and type 2 diabetes.
Mecanismo De Acción
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide activates PPARδ, which regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, this compound increases fatty acid oxidation and reduces the production of triglycerides and LDL cholesterol. It also improves insulin sensitivity and reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal and human studies. It increases the expression of genes involved in fatty acid oxidation, reduces the expression of genes involved in lipogenesis, and improves insulin sensitivity. It also reduces the production of triglycerides and LDL cholesterol and increases the production of HDL cholesterol. In addition, this compound reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a selective PPARδ agonist, which allows for the investigation of the specific effects of PPARδ activation. It has also been well-characterized in terms of its chemical properties and pharmacokinetics. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, its effects may vary depending on the specific experimental conditions and animal models used.
Direcciones Futuras
There are several future directions for research on N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide. One area of interest is the potential use of this compound as a therapeutic agent for metabolic disorders such as dyslipidemia, insulin resistance, and type 2 diabetes. Further clinical trials are needed to investigate its safety and efficacy in humans. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on lipid metabolism, glucose homeostasis, and inflammation. This could lead to the development of new therapeutic targets for metabolic disorders. Finally, there is also potential for the development of new PPARδ agonists based on the structure of this compound, which could have improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide involves several steps, including the preparation of the key intermediate, 5-(2-methylpyrazol-3-yl)furan-2-carboxylic acid, and the coupling of this intermediate with 1-benzothiophene-2-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of this compound has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide has been extensively studied in vitro and in vivo to investigate its potential therapeutic effects. In animal models of dyslipidemia and insulin resistance, this compound has been shown to improve lipid and glucose metabolism and reduce inflammation. In human clinical trials, this compound has been well-tolerated and has shown promising results in improving lipid profiles.
Propiedades
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-21-14(8-9-20-21)15-7-6-13(23-15)11-19-18(22)17-10-12-4-2-3-5-16(12)24-17/h2-10H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYYCTRBCFQIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)
![6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2878382.png)
![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)

![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)

![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)


![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)